(Boc-Cys-OH)2
CAS No.: 10389-65-8
VCID: VC21537428
Molecular Formula: C16H28N2O8S2
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
(Boc-Cys-OH)2, also known as N,N'-Di(tert-butoxycarbonyl)-L-cystine, is a chemical compound with the CAS number 10389-65-8. It is a protected form of cystine, where both amino groups are shielded by tert-butoxycarbonyl (Boc) groups. This compound is widely used in peptide synthesis due to its ability to protect the cysteine residues from unwanted reactions during the synthesis process. Synthesis and Applications(Boc-Cys-OH)2 is used as a reactant in peptide synthesis, particularly for obtaining asymmetric cystine peptides through enzymatic catalysis with immobilized papain . It can also serve as an educt for obtaining S-isoacyl dipeptide building blocks . In peptide synthesis, protecting groups like Boc are crucial for preventing unwanted side reactions. The Boc group can be easily removed under acidic conditions, making it a versatile choice for protecting amino groups during synthesis. Research FindingsResearch involving (Boc-Cys-OH)2 often focuses on its role in peptide synthesis and modification. For instance, Tai et al. demonstrated the use of (Boc-Cys-OH)2 in enzymatic catalysis to produce asymmetric cystine peptides . Additionally, the compound can be used to synthesize derivatives that are useful in various biochemical applications. Storage and Handling(Boc-Cys-OH)2 should be stored at -20°C for long-term preservation and at +4°C for short-term storage. It is stable for at least two years when stored properly. Handling advice includes keeping the compound cool and dry, protecting it from light and moisture . |
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CAS No. | 10389-65-8 |
Product Name | (Boc-Cys-OH)2 |
Molecular Formula | C16H28N2O8S2 |
Molecular Weight | 440.5 g/mol |
IUPAC Name | (2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10-/m0/s1 |
Standard InChIKey | MHDQAZHYHAOTKR-UWVGGRQHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |
PubChem Compound | 10961166 |
Last Modified | Aug 15 2023 |
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